molecular formula C11H24ClNO2 B1441180 4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride CAS No. 1220033-34-0

4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride

Cat. No. B1441180
M. Wt: 237.77 g/mol
InChI Key: LHOGHHOABJDHBI-UHFFFAOYSA-N
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Description

“4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C11H24ClNO2 . It has an average mass of 237.767 Da and a mono-isotopic mass of 237.149551 Da .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride” consists of 11 carbon atoms, 24 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Piperidine Derivatives in Drug Discovery

Piperidine derivatives, such as those related to "4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride," play a significant role in medicinal chemistry due to their presence in a wide array of therapeutic agents. These compounds are integral to drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties. The versatility of the piperazine ring, a close relative in structure and function, underscores the potential for "4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride" in various therapeutic areas. Slight modifications in the substitution pattern on these nuclei can lead to significant differences in medicinal potential, suggesting a wide scope for research into similar compounds (Rathi et al., 2016).

Pharmacological Activities and Mechanisms

Research into piperidine derivatives has highlighted their capacity to interact with multiple receptor sites, exhibiting a range of pharmacological effects. For example, studies on arylcycloalkylamines, which share a similar structural motif to piperidine derivatives, have shown these compounds' ability to improve the potency and selectivity of binding affinity at D(2)-like receptors. This has implications for understanding the action mechanisms of "4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride" and its potential impact on neuroreceptor-mediated phenomena (Sikazwe et al., 2009).

Synthetic Strategies and Applications

The synthetic versatility of piperidine and its derivatives is well-documented, with methodologies focusing on creating compounds for drug discovery programs. This includes strategies for constructing spiropiperidines, a subset of piperidine derivatives, which have been synthesized for various applications ranging from drug discovery to natural product synthesis. These strategies provide a foundation for exploring the synthetic pathways and potential applications of "4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride" in medicinal chemistry and pharmacology (Griggs et al., 2018).

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

4-(2-propoxyethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2.ClH/c1-2-7-13-8-9-14-10-11-3-5-12-6-4-11;/h11-12H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOGHHOABJDHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride

CAS RN

1220033-34-0
Record name Piperidine, 4-[(2-propoxyethoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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